2-Bromo-3-fluoropropionic acid
Overview
Description
2-Bromo-3-fluoropropionic acid: is an organic compound with the molecular formula C3H4BrFO2 It is a halogenated carboxylic acid, characterized by the presence of both bromine and fluorine atoms attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoropropionic acid typically involves the halogenation of propionic acid derivatives. One common method is the bromination of 3-fluoropropionic acid using bromine in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective substitution of the hydrogen atom with a bromine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of phase-transfer catalysts and controlled reaction environments helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluoropropionic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-fluoropropionic acid.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 3-fluoropropanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution: 3-Fluoropropionic acid
Oxidation: Corresponding carboxylic acids
Reduction: 3-Fluoropropanol
Scientific Research Applications
Chemistry: 2-Bromo-3-fluoropropionic acid is used as a building block in organic synthesis. Its halogenated structure makes it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated carboxylic acids on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and metabolic pathways involving halogenated compounds.
Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The unique properties of this compound may be exploited to design molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants, polymers, and coatings. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoropropionic acid involves its interaction with molecular targets in biological systems. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to specific receptors, altering their activity and downstream signaling pathways.
Cellular Processes: The compound can affect cellular processes such as cell division, apoptosis, and signal transduction.
Comparison with Similar Compounds
3-Fluoropropionic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-3-chloropropionic acid: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
2,3-Dibromopropionic acid: Contains two bromine atoms, resulting in higher reactivity and different applications.
Uniqueness: 2-Bromo-3-fluoropropionic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. This combination allows for selective reactions and makes the compound a versatile intermediate in organic synthesis. Its dual halogenation also provides unique opportunities for studying the effects of halogenated compounds in various scientific fields.
Properties
IUPAC Name |
2-bromo-3-fluoropropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrFO2/c4-2(1-5)3(6)7/h2H,1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPUCVAAEPPEMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39621-37-9, 16652-36-1 | |
Record name | NSC244700 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-3-fluoropropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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